molecular formula C14H18N4O2 B4652181 N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide

Cat. No. B4652181
M. Wt: 274.32 g/mol
InChI Key: FVPWUZDPWWGXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is a compound that has shown promising results in scientific research. It is a synthetic compound that belongs to the class of isoxazolecarboxamides and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide is not fully understood. However, it is known to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It is also known to inhibit the activity of various enzymes such as HDACs and PARP, which are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, which leads to increased inhibitory neurotransmission in the brain. It has also been shown to inhibit the activity of various enzymes such as HDACs and PARP, which leads to reduced cancer growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide in lab experiments is its specificity and potency. It has been shown to have a high affinity for the GABA-A receptor and to inhibit the activity of various enzymes involved in cancer growth and inflammation. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for research on N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide. One direction is to further study its potential applications in neuroscience, cancer research, and immunology. Another direction is to develop more potent and selective analogs of this compound for use in lab experiments and potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolecarboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and immunology. In neuroscience, it has been shown to have anxiolytic and antidepressant-like effects in animal models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, it has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-cyclopentyl-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9-11(8-15-18(9)2)12-7-13(20-17-12)14(19)16-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPWUZDPWWGXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-3-(1,5-dimethyl-1H-pyrazol-4-YL)-5-isoxazolecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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